

Application Notes and Protocols for GSK2879552 In Vitro Cell Proliferation Assays

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Compound of Interest		
Compound Name:	GSK2879552	
Cat. No.:	B607812	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2879552 is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a critical role in regulating gene expression through histone demethylation.[1][2] Overexpression of LSD1 has been observed in various cancers, including Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), making it a compelling target for therapeutic intervention.[1][2] GSK2879552 has demonstrated antiproliferative activity in a range of cancer cell lines, primarily through cytostatic effects.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of GSK2879552 on cancer cell proliferation.

Mechanism of Action

GSK2879552 functions by inhibiting the demethylase activity of LSD1.[1] LSD1 typically removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the suppression of target gene expression.[1] By inhibiting LSD1, GSK2879552 enhances H3K4 methylation, which in turn increases the expression of tumor-suppressor genes and may induce differentiation.[2][3] This alteration in gene expression ultimately leads to the inhibition of cancer cell proliferation, invasion, and migration.[1] The anti-proliferative effect of GSK2879552 is often observed to be cytostatic, meaning it slows down cell division rather than directly causing cell death.[1]



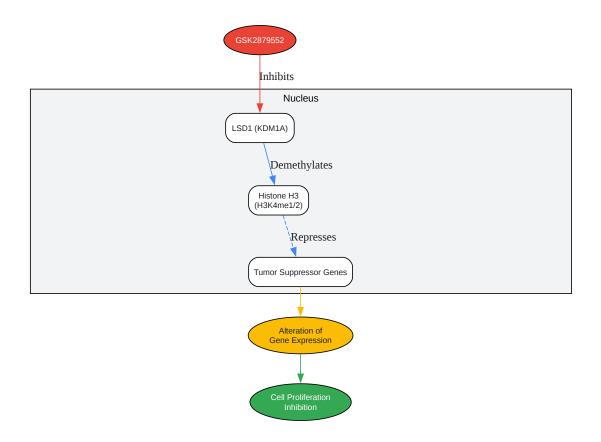
Data Presentation

The following table summarizes the in vitro anti-proliferative activity of **GSK2879552** in various cancer cell lines.

Cell Line Type	Number of Sensitive Lines / Total Lines Tested	Growth Inhibition Range	Assay Type	EC50/IC50 (nM)	Reference
Acute Myeloid Leukemia (AML)	20 / 29	40% - 100%	CellTiter-Glo (10 days)	Average: 137 ± 30	[4][5]
Small Cell Lung Cancer (SCLC)	9 / 28	40% - 100%	CellTiter-Glo (6 days)	Not Specified	[5][6]
MOLM-13 (AML)	Not Applicable	Not Specified	BrdU Incorporation (6 days)	1.9 ± 0.9	[7]
THP-1 (AML)	Not Applicable	Not Specified	Protein Expression (1 day)	23 ± 4	[7]
MOLM-13 (AML)	Not Applicable	Not Specified	Protein Expression (1 day)	44 ± 4	[7]

Signaling Pathway





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Caption: Mechanism of action of **GSK2879552**.

Experimental Protocols

This section provides detailed protocols for two common in vitro cell proliferation assays to evaluate the effect of **GSK2879552**: the CellTiter-Glo® Luminescent Cell Viability Assay and the BrdU Cell Proliferation Assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:



- GSK2879552 (stock solution prepared in DMSO)
- Cancer cell lines of interest (e.g., SCLC or AML cell lines)
- · Appropriate cell culture medium and supplements
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Luminometer

Protocol:

- · Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 μL of culture medium.
 - Include wells with medium only for background measurement.
 - Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of GSK2879552 in culture medium from the stock solution. A typical concentration range is 0-10,000 nM.
 - Add the desired concentrations of GSK2879552 or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
 - Incubate the plate for the desired period (e.g., 6 to 10 days).
- Assay Procedure:
 - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.



- Add 100 μL of CellTiter-Glo® Reagent to each well.[8]
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 [8]
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence from all experimental readings.
 - Calculate the percentage of cell viability relative to the vehicle-treated control wells.
 - Plot the percentage of viability against the log concentration of GSK2879552 to determine the EC50 value using a suitable software (e.g., GraphPad Prism).

BrdU Cell Proliferation Assay

This assay measures DNA synthesis by quantifying the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.

Materials:

- GSK2879552 (stock solution prepared in DMSO)
- · Cancer cell lines of interest
- Appropriate cell culture medium and supplements
- 96-well clear-bottomed microplates
- BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and detection substrate)
- Microplate reader

Protocol:



· Cell Seeding:

- \circ Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well in 100 μL of culture medium.[9]
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

• Compound Treatment:

 Treat cells with various concentrations of GSK2879552 or vehicle control for the desired duration (e.g., 6 days).

BrdU Labeling:

- Add 10 μL of BrdU labeling solution to each well.
- Incubate the plate at 37°C for 2-4 hours.

Fixation and Denaturation:

- Carefully remove the medium from the wells.
- \circ Add 100 μ L of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[9]

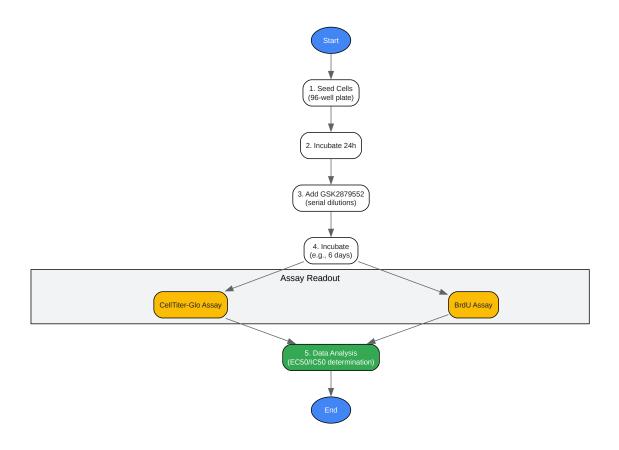
Detection:

- Remove the fixing/denaturing solution and wash the wells with wash buffer.
- Add 100 μL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
- Wash the wells multiple times with wash buffer.
- Add 100 μL of the detection substrate (e.g., TMB) to each well and incubate until color develops (5-30 minutes).[9]
- Add 100 μL of stop solution.[9]



- Data Analysis:
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
 - Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
 - Plot the percentage of inhibition against the log concentration of GSK2879552 to determine the IC50 value.

Experimental Workflow



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Caption: General workflow for in vitro proliferation assays.



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